molecular formula C25H27F3N2O6S B13707560 APDye 430 Alkyne

APDye 430 Alkyne

Cat. No.: B13707560
M. Wt: 540.6 g/mol
InChI Key: SMAGMZHZHKKDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 430 Alkyne: is a green-fluorescent alkyne-activated probe. It is commonly used for imaging moderate to high abundance azide-containing biomolecules. This compound is spectrally similar to Alexa Fluor 430 and has absorption and emission maxima at 430 nm and 539 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 430 Alkyne is synthesized through a series of organic reactions

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to achieve a high purity level (≥95%) and ensuring its solubility in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: APDye 430 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linker .

Common Reagents and Conditions:

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye conjugate .

Scientific Research Applications

Chemistry: APDye 430 Alkyne is used in various chemical applications, including the labeling of biomolecules for imaging and detection purposes .

Biology: In biological research, this compound is employed for the visualization of azide-containing biomolecules in cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry .

Medicine: this compound is utilized in medical research for tracking and imaging specific biomolecules within biological systems. This aids in the study of disease mechanisms and the development of diagnostic tools .

Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical purposes .

Mechanism of Action

APDye 430 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a stable triazole linker between the alkyne group of the dye and an azide group on the target biomolecule. The resulting conjugate emits fluorescence, allowing for the visualization and tracking of the labeled biomolecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27F3N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C25H27F3N2O6S/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35)

InChI Key

SMAGMZHZHKKDSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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